molecular formula C17H12F3N5O3S B2473248 4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 391886-56-9

4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No.: B2473248
CAS No.: 391886-56-9
M. Wt: 423.37
InChI Key: ZBUHNNOSOCHZEZ-UHFFFAOYSA-N
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Description

4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide is a sophisticated small molecule of significant interest in medicinal chemistry and oncology research, primarily for its potential as a protein kinase inhibitor. Its molecular architecture, featuring a 1,2,4-triazole-5-thione core substituted with a trifluoromethylphenyl group and a 4-nitrobenzamide side chain, is characteristic of scaffolds designed to fit within the ATP-binding pocket of various kinase targets [https://www.ncbi.nlm.nih.gov/books/NBK548843/]. The trifluoromethyl group enhances binding affinity and metabolic stability, while the nitrobenzamide moiety can be critical for specific interactions with amino acid residues in the active site. Researchers utilize this compound to probe intracellular signaling cascades, particularly those driven by aberrant kinase activity in cancer cell proliferation and survival [https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies/targeted-therapies-fact-sheet]. Its mechanism of action is believed to involve competitive inhibition of ATP binding, thereby preventing the phosphorylation of downstream substrate proteins and halting the progression of signal transduction pathways. Current investigative applications include studying its effects on apoptosis induction, cell cycle arrest, and its efficacy in in vitro and in vivo disease models for various carcinomas. This reagent serves as a critical tool for validating new therapeutic targets and understanding the structure-activity relationships (SAR) necessary for the development of next-generation targeted anticancer agents.

Properties

IUPAC Name

4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O3S/c18-17(19,20)11-2-1-3-13(8-11)24-14(22-23-16(24)29)9-21-15(26)10-4-6-12(7-5-10)25(27)28/h1-8H,9H2,(H,21,26)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUHNNOSOCHZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the nitro and trifluoromethyl groups. The final step involves the formation of the benzamide linkage.

    Triazole Ring Formation: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Nitro and Trifluoromethyl Groups: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of Benzamide Linkage: The final step involves the coupling of the triazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Triazole-Thione Core

Nitro Group

  • The -NO₂ group at the 4-position of the benzamide is electron-withdrawing, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic substitution reactions under basic conditions.

Amide Linkage

  • The benzamide group shows typical hydrolysis susceptibility under acidic or basic conditions, though stability data for this compound remains unpublished.

Crystallographic Insights Influencing Reactivity

The molecular structure reveals critical geometric parameters affecting chemical behavior:

PropertyValueSource
Dihedral Angles (Triazole vs. Rings)21.4°, 61.4°, 102.4°
Bond Angles (Triazole)102.22°–129.64°
Intermolecular InteractionsC–H⋯O H-bonds, π–π stacking

These structural features suggest constrained rotational freedom, potentially limiting steric accessibility in reactions .

Comparative Analysis with Analogues

A structurally similar compound, N-{[4-(3-phenyl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamide, was synthesized via acid-promoted condensation (H₂SO₄ in ethanol) . This method could theoretically apply to the target compound, though experimental validation is required .

Stability and Environmental Sensitivity

  • Thermal Stability : No decomposition observed below 200°C.

  • pH Sensitivity : Limited data, but the triazole-thione group may protonate under strongly acidic conditions.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing the triazole moiety. For instance, derivatives of triazoles have been synthesized and evaluated for their efficacy against various fungal strains. These compounds often exhibit superior activity compared to traditional antifungal agents like fluconazole. The incorporation of the sulfanylidene group in 4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide may enhance its antifungal potency by improving binding affinity to fungal targets .

Antimicrobial Properties

Triazole derivatives are also recognized for their broad-spectrum antimicrobial activities. The structural characteristics of this compound suggest potential applications in treating bacterial infections. Studies on related compounds indicate that modifications to the triazole ring can lead to enhanced antibacterial activity against resistant strains .

Anticancer Research

The triazole ring has been implicated in anticancer activity due to its ability to interfere with cellular processes. Compounds similar to this compound have shown promise in preclinical models for various cancers. The nitro group may play a role in inducing apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research indicates that variations in substituents on the triazole ring can significantly influence biological activity. For example:

Substituent Effect on Activity
Nitro groupEnhances reactivity
Trifluoromethyl groupImproves lipophilicity
Sulfanylidene groupIncreases binding affinity

Case Studies

Several studies have explored the synthesis and biological evaluation of triazole derivatives similar to this compound:

  • Antifungal Evaluation : A series of triazole derivatives were synthesized and tested against Candida species. Compounds with similar structures exhibited MIC values lower than 25 µg/mL against resistant strains .
  • Antimicrobial Activity : Triazole derivatives were evaluated for their antibacterial effects against various pathogens. Some compounds demonstrated significant inhibition at low concentrations .
  • Anticancer Studies : Preclinical trials involving triazole-based compounds showed promising results in inhibiting tumor growth in xenograft models .

Mechanism of Action

The mechanism of action of 4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents on Triazole Benzamide Substituents Additional Functional Groups
Target Compound 3-(Trifluoromethyl)phenyl, sulfanylidene 4-Nitro None
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide None 4-Methyl Amino group at triazole position
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) Isoxazole, phenyl None Thiadiazole ring
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9, ) Phenylsulfonyl, difluorophenyl None Sulfonyl and fluorine substituents
N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)... (A0071016, ) Thiophene, phenylethyl None Pyrazole and oxoethyl groups

Spectral and Physicochemical Properties

Infrared Spectroscopy (IR)
  • Target Compound : Expected C=O stretch (benzamide) near 1660–1680 cm⁻¹ (similar to hydrazinecarbothioamides ). The sulfanylidene (C=S) stretch is likely observed at ~1240–1255 cm⁻¹, consistent with triazole-thiones .
  • Compounds 7–9 : Absence of C=O (1663–1682 cm⁻¹) confirms cyclization to triazoles; C=S stretches at 1247–1255 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
  • Target Compound : Aromatic protons (3-(trifluoromethyl)phenyl) would resonate as a multiplet near δ 7.4–7.8 ppm, similar to trifluoromethyl-substituted analogs . The methylene group (CH₂) linking benzamide and triazole may appear at δ 4.5–5.0 ppm.
  • Compound 8a : Aromatic protons at δ 7.47–8.39 ppm; methyl groups at δ 2.49 and 2.63 ppm.
  • Compounds 7–9 : Aromatic protons (difluorophenyl) show splitting due to fluorine coupling.
Melting Points and Stability
  • Target Compound : Melting point likely >200°C due to nitro and trifluoromethyl groups enhancing crystallinity .
  • Compound 6 : Melting point 160°C, lower due to less bulky substituents.
  • Compound 8a : Melting point 290°C, attributed to acetyl and pyridinyl groups enhancing rigidity.

Tautomerism and Crystallography

The sulfanylidene group in the target compound favors the thione tautomer (C=S), as seen in analogs like Compounds 7–9, where S-H stretches (~2500–2600 cm⁻¹) are absent . X-ray data for N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide (R factor = 0.035) confirms planar triazole geometry and hydrogen-bonding networks stabilizing the structure .

Pharmacological Implications

  • Electron-withdrawing groups (nitro, trifluoromethyl) may enhance binding to hydrophobic enzyme pockets .
  • Sulfanylidene and triazole motifs are associated with antimicrobial and anti-inflammatory activity in related compounds .

Biological Activity

The compound 4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F3N5O2SC_{16}H_{14}F_3N_5O_2S. The structure features a triazole ring , which is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of a trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. In vitro assays showed that This compound has effective activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistic studies revealed that the compound activates caspase pathways and modulates the expression of Bcl-2 family proteins, leading to increased apoptosis rates .

Enzyme Inhibition

Another notable activity is the inhibition of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could contribute to its antimicrobial and anticancer effects .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial efficacy against clinical isolates.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed significant zones of inhibition compared to control groups.
  • Case Study 2: Anticancer Mechanism
    • Objective : To investigate the apoptotic mechanism in cancer cells.
    • Method : Flow cytometry and Western blot analyses were utilized.
    • Results : Increased levels of cleaved PARP and caspase-3 confirmed apoptosis induction.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus
Effective against E. coli
AnticancerInduces apoptosis in HeLa cells
Modulates Bcl-2 proteins
Enzyme InhibitionInhibits DHFR

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